molecular formula C15H19F3O3 B12525914 acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol CAS No. 821799-28-4

acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol

Cat. No.: B12525914
CAS No.: 821799-28-4
M. Wt: 304.30 g/mol
InChI Key: BQFKQIZDKIEZFP-HNCPQSOCSA-N
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Description

Acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol is an organic compound with a complex structure that includes a phenyl group, a trifluoromethyl group, and an enol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol typically involves multiple steps, including the formation of the enol and the introduction of the phenyl and trifluoromethyl groups. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone to form an enol.

    Friedel-Crafts Alkylation: This step introduces the phenyl group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The enol group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol involves its interaction with specific molecular targets and pathways. The phenyl and trifluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The enol group may participate in hydrogen bonding and other interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability

Properties

CAS No.

821799-28-4

Molecular Formula

C15H19F3O3

Molecular Weight

304.30 g/mol

IUPAC Name

acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol

InChI

InChI=1S/C13H15F3O.C2H4O2/c1-10(17)9-12(13(14,15)16)8-7-11-5-3-2-4-6-11;1-2(3)4/h2-6,9-10,17H,7-8H2,1H3;1H3,(H,3,4)/t10-;/m1./s1

InChI Key

BQFKQIZDKIEZFP-HNCPQSOCSA-N

Isomeric SMILES

C[C@H](C=C(CCC1=CC=CC=C1)C(F)(F)F)O.CC(=O)O

Canonical SMILES

CC(C=C(CCC1=CC=CC=C1)C(F)(F)F)O.CC(=O)O

Origin of Product

United States

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